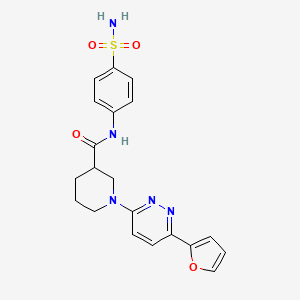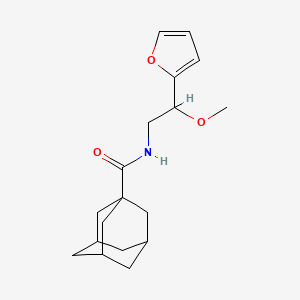![molecular formula C25H24N2O5S B2377484 Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920479-26-1](/img/structure/B2377484.png)
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized using various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques and X-ray diffraction . The crystal structure of related compounds can also be modeled using computational tools .Chemical Reactions Analysis
Pyridine and its derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They are often used as a precursor for the synthesis of other compounds in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by the functional groups attached to the pyridine ring. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .科学的研究の応用
Synthetic Methodologies and Derivative Applications
Advancements in Synthesis Techniques
Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, highlighting a method that could potentially be applied or adapted for the synthesis of structurally related compounds (Zhu, Lan, & Kwon, 2003). This research underscores the importance of innovative synthetic routes in accessing complex heterocyclic compounds, which are often pivotal in medicinal chemistry and material science.
Heterocyclic Compound Synthesis
Bakhite, Al-Sehemi, & Yamada (2005) demonstrated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, employing strategies that may be relevant for constructing the core structure of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Bakhite, Al-Sehemi, & Yamada, 2005). Such compounds often find applications in drug discovery due to their diverse biological activities.
Photophysical Properties of Thieno[2,3-b]pyridine Derivatives
Ershov et al. (2019) explored the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives, offering insights into the potential optical and electronic applications of related compounds (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019). The reported spectral-fluorescent properties suggest that similar compounds could be of interest in the development of organic electronic materials or fluorescent markers.
Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives
Zaki et al. (2017) synthesized and evaluated the antioxidant activity of selenolo[2,3-b]pyridine derivatives (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017). Though structurally distinct, the methodology and biological evaluations presented could be pertinent to assessing the antioxidant capabilities of ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, considering the interest in compounds with potential therapeutic effects.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-3-31-25(30)22-19-13-14-27(16(2)28)15-21(19)33-24(22)26-23(29)18-11-7-8-12-20(18)32-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMPPIPCIVAYLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)
![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)


![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)




![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)
![1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea](/img/structure/B2377421.png)

